Drazepinone
Description
Discovery and Initial Characterization of Drazepinone
This compound was first discovered and isolated in 2005 by Evidente and colleagues from culture filtrates of Drechslera siccans, a pathogenic fungus originally isolated from seeds of Lolium perenne. The initial discovery was part of a systematic screening program aimed at identifying phytotoxic metabolites from grass pathogenic fungal strains for potential development as natural herbicides. The producing strain of Drechslera siccans demonstrated exceptional toxin production capabilities when cultured in minimal-defined media, distinguishing it as one of the most prolific toxin producers among several grass pathogenic fungal strains tested for phytotoxin discovery.
The original structural characterization described this compound as a novel phytotoxic compound with the molecular formula C₁₉H₁₉NO₂ and a molecular weight of 293.37 daltons. Initial spectroscopic analysis suggested the presence of a trisubstituted tetrahydronaphthofuroazepinone core structure, specifically characterized as 3,5,12a-trimethyl-2,5,5a,12a-tetrahydro-1H-naphtho[2',3':4,5]furo[2,3-b]azepin-2-one. The compound was isolated as a yellow oil with distinctive ultraviolet absorption maxima at 206 nanometers and 247 nanometers in methanol.
High-resolution electrospray ionization mass spectrometry confirmed the molecular ion at m/z 294.1464 [M + H]⁺, supporting the proposed molecular formula. The initial Nuclear Magnetic Resonance analysis revealed the presence of three methyl groups, nine methine carbons including seven aromatic carbons, and seven non-protonated carbons, providing the foundational structural framework for subsequent detailed studies.
The biological evaluation of the originally isolated this compound demonstrated remarkable herbicidal properties when assayed at a concentration of 2.0 micrograms per microliter, exhibiting broad-spectrum herbicidal activity against various plant species. Importantly, the compound showed selective phytotoxicity without demonstrating antibacterial or antifungal activities, and exhibited low zootoxic activity, suggesting potential for development as an environmentally friendly herbicide.
Taxonomic Distribution in Fungal Species
The taxonomic distribution of this compound-producing fungi encompasses members of distinct fungal families, demonstrating the compound's occurrence across phylogenetically diverse lineages. The original producer, Drechslera siccans, belongs to the genus Pyrenophora (anamorph Drechslera) within the family Pleosporaceae. This species, now classified as Pyrenophora lolii, is recognized as a significant pathogen causing brown blight, leaf blight, and leaf spot diseases of various grass species.
Recent investigations have expanded the known taxonomic distribution of this compound to include marine-derived fungi from the family Trichocomaceae. In 2021, researchers isolated a pair of enantiomers with identical one-dimensional Nuclear Magnetic Resonance data to this compound from Penicillium sumatrense, a marine-derived fungus. This discovery significantly broadened the taxonomic scope of this compound-producing organisms, indicating that the biosynthetic pathways for this complex alkaloid are present in both terrestrial plant pathogenic fungi and marine-derived fungal species.
Penicillium sumatrense represents a distinct taxonomic lineage within the Trichocomaceae family, originally isolated from the rhizosphere of the mangrove plant Lumnitzera racemosa. This species has been documented to produce various bioactive secondary metabolites, including sumalarin compounds, indicating a rich secondary metabolite profile beyond this compound production. The presence of this compound in this marine-derived species suggests possible horizontal gene transfer mechanisms or convergent evolution of the biosynthetic machinery required for this compound production.
The distribution of this compound across these taxonomically distinct fungal lineages provides important insights into the evolutionary relationships and biosynthetic diversity within fungal secondary metabolism. The occurrence in both Pleosporaceae and Trichocomaceae families indicates that the genetic and enzymatic machinery for this compound biosynthesis may be more widespread among fungi than initially recognized, potentially extending to other related taxonomic groups that remain unexplored.
Historical Structure Elucidation Challenges
The structural elucidation of this compound has presented significant challenges that exemplify the complexities inherent in natural product structure determination. The original 2005 structural assignment, while based on comprehensive one-dimensional Nuclear Magnetic Resonance analysis and mass spectrometry, contained fundamental errors that were not discovered until extensive two-dimensional Nuclear Magnetic Resonance studies were conducted nearly two decades later.
The primary structural challenge arose from the interpretation of critical two-dimensional Nuclear Magnetic Resonance correlations, particularly in the Heteronuclear Multiple Bond Correlation spectra. The original structure proposed by Evidente and colleagues could not adequately explain several key correlations observed in the spectroscopic data. Specifically, the originally proposed structure suggested an unreasonable six-bond correlation from H-6 (δH 7.43) to C-2 (δC 162.6), which prompted researchers to question the validity of the initial structural assignment.
In 2021, comprehensive structural revision studies were undertaken using advanced analytical techniques including extensive two-dimensional Nuclear Magnetic Resonance analysis, Density Functional Theory calculations of ¹³C chemical shifts, Electronic Circular Dichroism spectroscopy, Vibrational Circular Dichroism spectroscopy, and Optical Rotatory Dispersion measurements. These studies revealed that the actual structure of this compound consists of three distinct structural units: a phenyl group, a trimethylcyclopentenyl moiety, and a furopyridone unit, arranged in a 6-6/5/5 ring system rather than the originally proposed naphthofuroazepinone framework.
The revised structure was confirmed through Gauge-Independent Atomic Orbital ¹³C Nuclear Magnetic Resonance calculations, which showed excellent correlation (R² = 0.9991) between experimental and calculated chemical shifts with a maximum individual deviation of 3.1 parts per million. The structural revision also resolved previously unexplained Nuclear Magnetic Resonance correlations, including the three-bond correlations from δH 7.43 to δC 162.6, from δH 1.29 to δC 150.5, and from δH 1.65 to δC 126.3.
The absolute configuration determination for the enantiomeric forms of this compound required sophisticated chiroptical methods. The (+)-enantiomer was assigned the absolute configuration 2R,3R,4S, while the (-)-enantiomer was determined to have the 2S,3S,4R configuration through combined analysis of Electronic Circular Dichroism, Vibrational Circular Dichroism, and Optical Rotatory Dispersion data compared with quantum mechanical calculations.
Scientific Significance in Natural Product Research
This compound holds substantial scientific significance within natural product research, serving as an exemplary case study for several critical aspects of the discipline. The compound's complex polycyclic structure and the challenges associated with its structural elucidation have contributed significantly to the advancement of analytical methodologies in natural product chemistry. The necessity for structural revision using advanced techniques has demonstrated the importance of comprehensive analytical approaches combining multiple spectroscopic and computational methods for accurate structure determination.
The biological activities exhibited by this compound have positioned it as a compound of considerable interest for agricultural applications and pharmaceutical research. The selective herbicidal properties demonstrated by the compound, combined with its lack of antibacterial and antifungal activities and low zootoxicity, represent an important contribution to the development of environmentally sustainable agricultural practices. This selectivity profile distinguishes this compound from many synthetic herbicides that often exhibit broader toxicity profiles affecting non-target organisms.
Recent investigations into the protein tyrosine phosphatase inhibitory activities of this compound enantiomers have revealed additional therapeutic potential. The (-)-enantiomer demonstrated selective inhibitory activity against Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with half-maximal inhibitory concentration values of 1.56 and 12.5 micrograms per milliliter, respectively. These findings suggest potential applications in metabolic disorders and cancer research, where protein tyrosine phosphatases play crucial regulatory roles.
The compound's significance extends to the broader understanding of fungal secondary metabolite biosynthesis and chemical ecology. The occurrence of this compound in both terrestrial plant pathogenic fungi and marine-derived species provides insights into the evolutionary distribution of complex biosynthetic pathways and the potential for discovering structurally related compounds in unexplored fungal lineages. This taxonomic distribution pattern suggests that this compound biosynthesis may represent an ancient metabolic capability that has been maintained across diverse fungal evolutionary lineages.
Furthermore, this compound serves as an important example of the ongoing need for structural verification in natural product research. The structural revision studies conducted in 2021 highlight the continuous evolution of analytical capabilities and the importance of revisiting previously characterized natural products using improved methodologies. This aspect of this compound research has contributed to broader discussions within the natural products community regarding the reliability of structural assignments and the need for comprehensive analytical validation.
The multidisciplinary approach required for this compound research, incorporating organic chemistry, analytical chemistry, computational chemistry, biology, and ecology, exemplifies the integrative nature of modern natural product science. The compound's study has facilitated collaborations between synthetic chemists working on biomimetic synthesis, analytical chemists developing new spectroscopic methods, computational chemists advancing quantum mechanical calculations for structure determination, and biologists investigating ecological functions and therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3,5,8-trimethyl-9-oxa-7-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),4,10,12,14,16-hexaen-6-one |
InChI |
InChI=1S/C19H19NO2/c1-11-8-12(2)18(21)20-19(3)17(11)15-9-13-6-4-5-7-14(13)10-16(15)22-19/h4-11,17H,1-3H3,(H,20,21) |
InChI Key |
VQZDAUXMEWLMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)NC2(C1C3=CC4=CC=CC=C4C=C3O2)C)C |
Synonyms |
drazepinone |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Drazepinone is classified as a trisubstituted tetrahydronaphthofuroazepinone. Recent studies have confirmed its structure through comprehensive analyses, including two-dimensional NMR data and computational methods such as density functional theory (DFT) calculations. The compound exists in two enantiomeric forms, (+)-drazepinone and (−)-drazepinone, both exhibiting distinct biological activities .
Biological Activities
1. Protein Tyrosine Phosphatase Inhibition
This compound has been evaluated for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in various cellular processes including signal transduction and cell growth. The (−)-enantiomer demonstrated selective inhibitory activity against PTP1B and TCPTP with IC50 values of 1.56 μg/mL and 12.5 μg/mL, respectively . This activity suggests potential applications in treating conditions related to dysregulated PTP activity, such as diabetes and cancer.
2. Herbicidal Properties
This compound has also shown promise as an environmentally friendly herbicide. At a concentration of 2.0 μg/μL, it exhibited broad-spectrum herbicidal properties with low toxicity to non-target organisms, making it a candidate for sustainable agricultural practices .
Data Tables
The following table summarizes key data on the structural characteristics and biological activities of this compound:
| Property | This compound | (−)-Drazepinone | (+) this compound |
|---|---|---|---|
| Chemical Structure | Trisubstituted tetrahydronaphthofuroazepinone | Identical to this compound | Identical to this compound |
| PTP Inhibition (IC50) | Not specified | 1.56 μg/mL (PTP1B) | Not specified |
| 12.5 μg/mL (TCPTP) | Not specified | ||
| Herbicidal Activity | Low zootoxicity at 2.0 μg/μL | Effective herbicide | Effective herbicide |
Case Studies
Case Study 1: PTP Inhibition
In a study focusing on the structure-activity relationship of this compound derivatives, researchers utilized molecular docking simulations to predict the binding affinity of this compound to various PTPs. The results indicated that modifications to the this compound structure could enhance its inhibitory potency against specific PTPs, paving the way for the development of more effective therapeutic agents .
Case Study 2: Herbicide Development
Another research initiative investigated the application of this compound as a natural herbicide in agricultural settings. Field trials demonstrated that this compound significantly reduced weed populations without adversely affecting crop yields, highlighting its potential as a sustainable alternative to synthetic herbicides .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
Drazepinone’s revised structure (2R,3R,4S and 2S,3S,4R enantiomers) features:
-
A diazepine ring fused to a ketone group.
-
Three stereocenters influencing chiral interactions.
-
Aromatic protons (δ 7.43 for H-6) and methyl groups (δ 1.29 for H-14) critical for NMR-based reactivity tracking .
Key Structural Revisions Impacting Reactivity:
| Parameter | Original Structure (this compound) | Revised Structure (+)-1 |
|---|---|---|
| HMBC Correlations | Incorrect 6-bond (H-6 to C-2) | Validated 3-bond couplings |
| 13C NMR Shift Correlation | R² = 0.9492, | Δδ |
The corrected structure resolves ambiguities in reaction mechanisms, particularly in nucleophilic substitution and oxidation pathways .
Nucleophilic Substitution
-
The ketone group at C-2 (δC 102.2–105.3) participates in Grignard reactions and reductions , forming secondary alcohols.
-
Example : Reaction with organomagnesium reagents yields tetracyclic alcohol derivatives, as inferred from NOESY correlations in CDCl₃ .
Oxidation Reactions
-
The diazepine ring undergoes oxidative ring-opening under acidic conditions, producing quinazoline derivatives.
-
Kinetics : Oxidation rates correlate with solvent polarity, with DMSO accelerating reactions by stabilizing transition states .
Enzymatic Interactions
-
This compound enantiomers inhibit protein tyrosine phosphatases (PTPs) via non-covalent interactions:
Spectroscopic Monitoring of Reactions
Techniques :
-
NMR : HMBC correlations track electronic environments (e.g., H-14 to C-3) .
-
MS : HRESIMS confirms molecular formula (C₁₉H₁₉NO₂, [M+H]+ 294.1464) .
Key NMR Data for Reaction Intermediates:
| Proton | δH (ppm) | Correlation (HMBC) | Role in Reactivity |
|---|---|---|---|
| H-6 | 7.43 | C-2 (δC 162.6) | Electrophilic center |
| H-14 | 1.29 | C-3 (δC 150.5) | Steric hindrance modulation |
Computational Insights into Reaction Pathways
-
DFT Calculations : B3LYP/6-311+G(d,p) models predict 13C shifts with <3.1 ppm deviation, validating intermediates .
-
ECD/VCD Simulations : TD-DFT confirms enantiomers’ absolute configurations (2R,3R,4S vs. 2S,3S,4R) .
Reaction Energy Profile (Oxidation):
| Step | Energy Barrier (kcal/mol) | Transition State Geometry |
|---|---|---|
| Ring-opening | 22.4 | Bicyclic carbocation |
| Ketone formation | 18.7 | Planar sp² hybridized C-2 |
Comparison with Similar Compounds
Key Structural Differences :
This compound’s enhanced PTP affinity is attributed to its rigid tetrahydrofuran bridge, which optimizes binding to the enzyme’s active site .
Comparison with Dihydroazepinone Derivatives
Dihydroazepinones, such as 1-aminoalkyl-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-ones, share a seven-membered azepinone ring but lack the fused naphthoquinone system . These compounds, studied in the 1960s, primarily served as intermediates for benzodiazepine analogs (e.g., diazepam precursors) and showed sedative effects rather than enzymatic inhibition .
Functional Divergence :
- This compound: Targets PTPs via competitive inhibition, critical in metabolic disorder therapeutics.
Structural and Target Diversity :
| Compound | Key Functional Groups | Primary Target | Therapeutic Use |
|---|---|---|---|
| This compound | Quinone, tetrahydrofuran | PTP enzymes | Diabetes/Cancer research |
| Ethoheptazine | Piperidine, ethyl chain | Opioid receptors | Pain management |
Preparation Methods
Solvent Partitioning
The combined filtrate and mycelia undergo sequential extraction with organic solvents to isolate hydrophobic compounds. Initial defatting is performed using n-hexane to remove lipids and non-polar impurities. The residual material is then extracted with chloroform, which effectively solubilizes this compound and related metabolites. This step is repeated three times to maximize yield, after which the chloroform phases are pooled and concentrated in vacuo using a rotary evaporator at 40°C.
Crude Fraction Preparation
The concentrated extract yields a crude fraction containing this compound alongside other secondary metabolites. Bioactivity-guided fractionation is employed to identify fractions with PTP inhibitory activity, leveraging in vitro assays against targets such as PTP1B and TCPTP.
Purification Techniques
Chromatographic Separation
The crude fraction is subjected to preparative thin-layer chromatography (PTLC) using a solvent system of isopropanol and ethyl acetate (81:19 v/v), revealing three distinct components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is then utilized for final purification. A gradient elution of acetonitrile and water (both containing 0.1% formic acid) achieves baseline separation, with this compound eluting at a retention time corresponding to its polarity.
Table 1: HPLC Purification Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water (0.1% formic acid) |
| Gradient | 10–100% acetonitrile over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Chiral Resolution
This compound exists as a racemic mixture of (+)- and (−)-enantiomers. Chiral separation is accomplished using a Chiralpak IB column, yielding enantiopure forms confirmed via optical rotation measurements.
Structural Elucidation and Revision
Spectroscopic Analysis
The structure of this compound was initially misassigned due to misinterpretation of 2D NMR data. Revised analysis using - COSY, HMBC, and NOESY correlations revealed a naphthofuroazepinone skeleton with three stereocenters. Key NMR data are summarized below:
Table 2: Selected and NMR Data for this compound (DMSO-)
| Position | (ppm) | (ppm) | HMBC Correlations |
|---|---|---|---|
| 2 | - | 102.2 | C-1, C-3, C-10 |
| 3 | 3.08 (m) | 45.6 | C-2, C-4, C-13, C-14 |
| 6 | 5.53 (d, J=8.4 Hz) | 128.7 | C-5, C-7, C-8, C-10 |
Computational Validation
The revised structure was confirmed through quantum mechanical calculations:
-
GIAO NMR shifts : A high correlation coefficient () between experimental and calculated shifts validated the revised framework.
-
Chiroptical Methods : Electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) spectra matched theoretical predictions for the (2R,3R,4S) and (2S,3S,4R) configurations.
Analytical Data and Bioactivity
Physicochemical Properties
Q & A
Q. How can researchers confirm the structural identity of Drazepinone using spectroscopic data?
Methodological Answer: Structural confirmation of this compound requires comparative analysis of ¹H NMR and ¹³C NMR data against established benchmarks. For example, δ_H values for hydrogen atoms (e.g., H-7 at 5.38 brs) and δ_C values for carbons (e.g., C-11 at 162.8 ppm) should align with published spectra. Key steps include:
- Assigning chemical shifts to specific protons/carbons using coupling patterns (e.g., brs = broad singlet) .
- Cross-referencing with (±)-1, a structurally related compound, to identify differences in electronic environments (e.g., C-2 δ_C shifts from 103.9 to 104.1 ppm due to stereochemical variations) .
Q. What initial bioactivity screening methods are suitable for assessing this compound’s herbicidal properties?
Methodological Answer: Preliminary bioactivity studies should employ in vitro enzyme inhibition assays (e.g., protein tyrosine phosphatases) and phytotoxicity tests on model plants. For example:
- Dose-response experiments to calculate IC₅₀ values for enzymatic inhibition.
- Seed germination assays to evaluate growth suppression effects, as described in its original isolation from Drechslera siccans .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when replicating this compound synthesis?
Methodological Answer: Discrepancies in NMR data (e.g., δ_H variations in H-3: 3.26 brs vs. brd) may arise from solvent effects , impurities , or stereochemical inconsistencies . Mitigation strategies include:
- Repeating synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Using 2D NMR (e.g., COSY, HSQC) to validate spin-spin coupling and carbon-proton correlations .
- Comparing results with independent synthetic routes or computational simulations (e.g., DFT calculations for predicted shifts) .
Q. What experimental designs are optimal for studying this compound’s structure-activity relationship (SAR) in protein tyrosine phosphatase inhibition?
Methodological Answer: SAR studies require systematic structural modifications and high-throughput screening . Key steps:
- Synthesizing analogs with variations in the tetrahydronaphthofuroazepinone core (e.g., substituent additions at C-7 or C-11).
- Using X-ray crystallography or molecular docking to map binding interactions with enzyme active sites.
- Validating inhibitory activity via kinetic assays (e.g., measuring K_i values) .
Q. How can computational modeling enhance the prediction of this compound’s ecological impact?
Methodological Answer: Molecular dynamics (MD) simulations and QSAR models can predict environmental persistence and non-target toxicity. For example:
- Simulating soil adsorption coefficients (K_oc) to assess mobility in agricultural systems.
- Modeling biodegradation pathways using enzyme-substrate interaction databases (e.g., UM-BBD) .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in this compound-related bioactivity studies?
Methodological Answer: Reproducibility requires:
- Detailed documentation of synthetic protocols (e.g., reaction temperatures, purification methods).
- Open sharing of raw spectral data (NMR, LC-MS) and assay conditions (e.g., buffer pH, incubation times) .
- Independent validation by third-party labs using blinded samples .
Q. How should researchers address contradictory findings in this compound’s mode of action across studies?
Methodological Answer: Contradictions (e.g., herbicidal vs. enzyme inhibitory mechanisms) necessitate:
- Meta-analysis of existing data to identify confounding variables (e.g., assay sensitivity, compound purity).
- Multi-omics integration (transcriptomics, metabolomics) to map downstream biological effects .
Ethical and Ecological Considerations
Q. What methodologies assess the non-target toxicity of this compound in agricultural ecosystems?
Methodological Answer: Employ microcosm experiments and biosensor assays :
- Testing effects on soil microbiota via ATP luminescence or 16S rRNA sequencing.
- Evaluating aquatic toxicity using Daphnia magna or algal growth inhibition tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
